1-azabicyclo(2.2.2)oct-3-yl 2-hydroxy-2-(1-iodo-1-propen-3-yl)-2-phenylacetate
1-azabicyclo(2.2.2)oct-3-yl 2-hydroxy-2-(1-iodo-1-propen-3-yl)-2-phenylacetate
Brand Name:
Vulcanchem
CAS No.:
147612-55-3
VCID:
VC0122796
InChI:
InChI=1S/C18H22INO3/c19-10-4-9-18(22,15-5-2-1-3-6-15)17(21)23-16-13-20-11-7-14(16)8-12-20/h1-6,10,14,16,22H,7-9,11-13H2/b10-4+
SMILES:
C1CN2CCC1C(C2)OC(=O)C(CC=CI)(C3=CC=CC=C3)O
Molecular Formula:
C18H22INO3
Molecular Weight:
427.3 g/mol
1-azabicyclo(2.2.2)oct-3-yl 2-hydroxy-2-(1-iodo-1-propen-3-yl)-2-phenylacetate
CAS No.: 147612-55-3
Main Products
VCID: VC0122796
Molecular Formula: C18H22INO3
Molecular Weight: 427.3 g/mol
CAS No. | 147612-55-3 |
---|---|
Product Name | 1-azabicyclo(2.2.2)oct-3-yl 2-hydroxy-2-(1-iodo-1-propen-3-yl)-2-phenylacetate |
Molecular Formula | C18H22INO3 |
Molecular Weight | 427.3 g/mol |
IUPAC Name | 1-azabicyclo[2.2.2]octan-3-yl (E)-2-hydroxy-5-iodo-2-phenylpent-4-enoate |
Standard InChI | InChI=1S/C18H22INO3/c19-10-4-9-18(22,15-5-2-1-3-6-15)17(21)23-16-13-20-11-7-14(16)8-12-20/h1-6,10,14,16,22H,7-9,11-13H2/b10-4+ |
Standard InChIKey | MMUQVFDMUDOFSH-ONNFQVAWSA-N |
Isomeric SMILES | C1CN2CCC1C(C2)OC(=O)C(C/C=C/I)(C3=CC=CC=C3)O |
SMILES | C1CN2CCC1C(C2)OC(=O)C(CC=CI)(C3=CC=CC=C3)O |
Canonical SMILES | C1CN2CCC1C(C2)OC(=O)C(CC=CI)(C3=CC=CC=C3)O |
Synonyms | 1-azabicyclo(2.2.2) oct-3-yl alpha-hydroxy-alpha-(1-iodo-1-propen-3-yl)-alpha-phenylacetate 1-azabicyclo(2.2.2)oct-3-yl 2-hydroxy-2-(1-iodo-1-propen-3-yl)-2-phenylacetate 3-quinuclidinyl alpha-hydroxy-alpha-(1-iodo-1-propen-3-yl)-alpha-phenylacetate IQNP |
PubChem Compound | 6438797 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume